molecular formula C9H8ClNO4 B1463840 (3-Methyl-4-nitrophenoxy)acetyl chloride CAS No. 861795-45-1

(3-Methyl-4-nitrophenoxy)acetyl chloride

Cat. No. B1463840
M. Wt: 229.62 g/mol
InChI Key: TVKJPZXAJHYGIZ-UHFFFAOYSA-N
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Description

(3-Methyl-4-nitrophenoxy)acetyl chloride, also known as MNPC, is a chemical compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in organic solvents. MNPC is an important intermediate in the synthesis of several drugs and is also used as a reagent in organic synthesis. This compound has a wide range of applications in the field of biochemistry, pharmacology, and organic synthesis.

Scientific Research Applications

  • Nitrated Phenols in the Atmosphere

    Nitrated phenols, including derivatives similar to (3-Methyl-4-nitrophenoxy)acetyl chloride, are significant in atmospheric chemistry. They originate from combustion processes, pesticide hydrolysis, and secondary atmospheric formation. Their atmospheric presence, both in gas and condensed phases (like rainwater and snow), and their formation via atmospheric nitration of phenol demonstrate the importance of studying these compounds for environmental monitoring and understanding air quality impacts (Harrison et al., 2005).

  • Degradation of Organic Pollutants

    Advanced oxidation processes (AOPs) are used for the degradation of persistent organic pollutants, such as acetaminophen, in water. Research into the kinetics, mechanisms, and by-products of AOPs could be relevant to the study of (3-Methyl-4-nitrophenoxy)acetyl chloride as a potential substrate or by-product in environmental remediation efforts (Qutob et al., 2022).

  • Environmental Fate of Similar Compounds

    Understanding the environmental fate, effects, and degradation pathways of chemicals structurally related to (3-Methyl-4-nitrophenoxy)acetyl chloride, such as the lampricide TFM, provides insights into the potential environmental interactions and toxicity of such compounds. Research shows that while TFM has transient environmental effects, its use and degradation in aquatic environments highlight the need for studies on the environmental persistence and toxicity of related chemicals (Hubert, 2003).

  • Adsorption and Removal of Phenolic Compounds

    The study of adsorption behaviors of phenolic compounds on activated carbon can inform the development of purification and pollution remediation technologies. Research on adsorption equilibrium and kinetics could be applied to similar compounds, potentially including (3-Methyl-4-nitrophenoxy)acetyl chloride, for water treatment and environmental protection purposes (Kumar et al., 2007).

properties

IUPAC Name

2-(3-methyl-4-nitrophenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-6-4-7(15-5-9(10)12)2-3-8(6)11(13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKJPZXAJHYGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-4-nitrophenoxy)acetyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.